5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a hydroxyethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the hydroxyethyl and aldehyde functionalities. One common method includes the reaction of 2-aminothiazole with acetaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-(1-Carboxyethyl)-1,3-thiazole-2-carbaldehyde.
Reduction: 5-(1-Hydroxyethyl)-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde involves its interaction with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-(1-Hydroxyethyl)-1,3-oxazole-2-carbaldehyde: Similar structure but with an oxazole ring instead of a thiazole ring.
5-(1-Hydroxyethyl)-1,3-imidazole-2-carbaldehyde: Contains an imidazole ring, offering different electronic properties.
5-(1-Hydroxyethyl)-1,3-pyrazole-2-carbaldehyde: Features a pyrazole ring, which may affect its reactivity and biological activity.
Uniqueness
5-(1-Hydroxyethyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on a thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(1-hydroxyethyl)-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)5-2-7-6(3-8)10-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYDCUWOVYIYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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